Compound Description: This compound is a chalcone analog. It was synthesized and its crystal structure was analyzed. The study revealed that the molecule is stabilized by intramolecular C-H…O…H-C hydrogen bonds and the crystal structure is held together by intermolecular C-H…O hydrogen-bond and π…π stacking interactions. []
Compound Description: This compound is a chalcone derivative investigated for its antimalarial potential through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. The study found that it exhibited a higher binding affinity (ΔG bind) than proguanil, a known antimalarial drug, but lower than the native ligand WR99210 and another chalcone derivative (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one. []
Compound Description: This chalcone derivative was included in a molecular docking study investigating antimalarial potential against PfDHFR-TS. It demonstrated a higher binding affinity than proguanil and (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, and it is also recognized for its in vitro antimalarial activity. []
Compound Description: This compound is a 4-chlorocinnamanilide analog that demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It exhibited submicromolar activity, surpassing the efficacy of ampicillin. []
Compound Description: This compound is a 3,4-dichlorocinnamanilide derivative that displayed significant antibacterial activity against a range of bacterial strains, including S. aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. tuberculosis non-hazardous test models. Notably, it exhibited low cytotoxicity toward primary porcine monocyte-derived macrophages. []
Compound Description: This 3,4-dichlorocinnamanilide derivative showed potent antibacterial activity against various bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Additionally, it exhibited minimal cytotoxicity toward primary porcine monocyte-derived macrophages. []
Compound Description: This 3,4-dichlorocinnamanilide derivative demonstrated strong antibacterial activity against diverse bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Moreover, it showed minimal cytotoxicity towards primary porcine monocyte-derived macrophages. []
Compound Description: This 3,4-dichlorocinnamanilide analog exhibited notable antibacterial activity against a variety of bacterial strains, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. tuberculosis non-hazardous test models. Furthermore, it demonstrated minimal cytotoxicity toward primary porcine monocyte-derived macrophages. []
Compound Description: This N-arylcinnamamide exhibited potent antistaphylococcal and antitubercular activities, comparable to or exceeding those of ampicillin and isoniazid. Notably, it showed activity against biofilm formation by S. aureus ATCC 29213 at concentrations close to its minimum inhibitory concentration (MIC). []
Compound Description: This N-arylcinnamamide demonstrated significant antistaphylococcal and antitubercular activities, comparable to or surpassing ampicillin and isoniazid in efficacy. It also exhibited activity against S. aureus ATCC 29213 biofilm formation at concentrations close to its MIC. []
Compound Description: This N-arylcinnamamide exhibited potent antitubercular activity and a significant inhibitory effect on mycobacterial cell metabolism. It also showed moderate antifungal activity against Bipolaris sorokiniana. []
Compound Description: FK866 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) currently undergoing Phase II clinical trials as a potential anticancer agent. []
Compound Description: Identified through high-throughput screening, SBI-0090799 emerged as a selective and potent inhibitor of Zika virus (ZIKV) replication. It disrupts the formation of ZIKV replication compartments in the endoplasmic reticulum by targeting the NS4A protein, preventing viral RNA replication. []
Compound Description: Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor clinically used to manage Parkinson's disease. It enhances the effectiveness of levodopa by preventing its breakdown in the body. []
Compound Description: NSC107392 emerged as a novel substrate for the ATP-binding cassette transporter ABCG2, a protein associated with multidrug resistance in cancer cells. It exhibited reduced drug sensitivity correlated with ABCG2 expression. []
Compound Description: NSC265473 was identified as a novel substrate for the ABCG2 transporter. Its cytotoxicity profile demonstrated reduced drug sensitivity in the presence of elevated ABCG2 expression. []
Compound Description: Pancratistatin (NSC349156) is a natural alkaloid with potent antitumor activity. It was identified as a substrate for the ABCG2 transporter. []
Overview
(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound classified as a cinnamic acid amide. This compound is notable for its potential therapeutic applications, particularly in the treatment of fibrotic diseases and possibly other conditions due to its structural characteristics that allow interaction with biological pathways.
Source
The compound has been referenced in various scientific studies, particularly those focusing on its antifibrotic properties and its role in modulating signaling pathways associated with fibrosis. Notably, it has been investigated in the context of transforming growth factor beta signaling, which is crucial in fibrosis development.
Classification
This compound falls under the category of cinnamic acid derivatives, which are known for their diverse biological activities. Its specific structure allows it to function as a potential therapeutic agent.
Synthesis Analysis
Methods
The synthesis of (2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds and appropriate acylating agents.
Condensation Reaction: A key step is the condensation of an amine with a suitable acid derivative (like an acid chloride or anhydride) to form the amide bond.
Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity.
Technical Details
The reaction conditions often involve varying temperatures and solvents to optimize yield and purity. For example, reactions might be performed under reflux conditions using solvents such as dichloromethane or ethanol, with appropriate catalysts if necessary.
Molecular Structure Analysis
Structure
The molecular structure of (2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can be represented as follows:
Molecular Formula: C19H25N1O3
Molecular Weight: Approximately 315.41 g/mol
Structural Features: The compound features a propenamide backbone with two aromatic rings substituted with methoxy and butoxy groups, contributing to its lipophilicity and potential biological activity.
Data
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which confirm its molecular composition and structure.
Chemical Reactions Analysis
Reactions
(2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can participate in various chemical reactions typical for amides:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into the corresponding carboxylic acid and amine.
Reduction: The double bond in the propenamide can undergo hydrogenation to form a saturated amide.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
Technical Details
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure selectivity.
Mechanism of Action
Process
The mechanism of action for (2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide primarily involves modulation of signaling pathways related to fibrosis:
Inhibition of TGFβ Signaling: The compound has been shown to inhibit TGFβ-induced signaling pathways, which are critical in the activation of fibroblasts and extracellular matrix production.
Impact on Cytoskeletal Dynamics: It may influence cytoskeletal proteins, leading to morphological changes in fibroblasts, thereby affecting their function in fibrotic processes.
Data
Studies indicate that this compound can significantly reduce markers associated with fibrosis in cellular models, suggesting its potential utility in therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white or off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Reactivity: Reacts readily with nucleophiles due to the presence of the carbonyl group in the amide linkage.
Applications
Scientific Uses
The primary applications of (2E)-N-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide include:
Antifibrotic Research: It is being explored as a potential treatment for fibrotic diseases due to its ability to modulate TGFβ signaling pathways.
Pharmaceutical Development: As part of drug discovery efforts targeting fibrotic conditions and possibly other diseases influenced by similar pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.